Palladium(II) bromide

Catalog No.
S704395
CAS No.
13444-94-5
M.F
Br2Pd
M. Wt
266.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palladium(II) bromide

CAS Number

13444-94-5

Product Name

Palladium(II) bromide

IUPAC Name

palladium(2+);dibromide

Molecular Formula

Br2Pd

Molecular Weight

266.23 g/mol

InChI

InChI=1S/2BrH.Pd/h2*1H;/q;;+2/p-2

InChI Key

INIOZDBICVTGEO-UHFFFAOYSA-L

SMILES

Br[Pd]Br

Canonical SMILES

[Br-].[Br-].[Pd+2]

Catalyst Precursor

PdBr2 is a valuable precursor for palladium(0) catalysts, which are crucial for various organic coupling reactions. These reactions form new carbon-carbon bonds between organic molecules. PdBr2 is often used in combination with ligands (stabilizing molecules) to create specific palladium catalysts with desired properties. For instance, research has shown its effectiveness in the generation of Pd(0) precatalysts for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and vinyl ethers [1].

[1] (Palladium(II) bromide, 99% | 205877-2G | SIGMA-ALDRICH | SLS Ireland, )

Ligandless Palladium Catalysis

Interestingly, PdBr2 itself can exhibit catalytic activity in specific reactions without the need for additional ligands. Research has explored its application in Suzuki cross-coupling reactions using arylboronic acids or sodium tetraphenylborate in aqueous media. This approach offers advantages like simplified reaction setup and potentially greener chemistry due to the absence of organophosphine ligands, which are often used but can be environmentally hazardous [2].

[2] (Palladium( II ) bromide - ResearchGate, )

Development of New Palladium Complexes

PdBr2 serves as a building block for the synthesis of novel palladium complexes with tailored properties. Researchers can manipulate the surrounding ligands around the palladium center to influence its catalytic activity and selectivity. Studies have explored the formation of trans-Mono(silyl)palladium(II) Bromide Complexes derived from PdBr2, which may hold promise for future catalyst development [3].

[3] (Synthesis of trans-Mono(silyl)palladium(II) Bromide Complexes - MDPI, )

Molecular Structure Analysis

PdBr2 adopts a linear structure with two bromine atoms covalently bonded to the central palladium atom. Each Pd-Br bond length is approximately 2.28 Å. The bromine atoms exhibit sp³ hybridization, while palladium exhibits d⁸sp² hybridization. This hybridization allows palladium to participate in various bonding interactions with other molecules, making it a versatile catalyst.


Chemical Reactions Analysis

PdBr2 is involved in a variety of chemical reactions, including:

  • Synthesis: PdBr2 can be prepared through the reaction of palladium metal with bromine:

Pd (s) + Br2 (g) → PdBr2 (s) []

  • Decomposition: At high temperatures, PdBr2 decomposes into its constituent elements:

PdBr2 (s) → Pd (s) + Br2 (g) []

  • Coupling Reactions: PdBr2 serves as a catalyst for numerous organic coupling reactions, such as the Heck reaction and Suzuki-Miyaura coupling. These reactions form carbon-carbon bonds between organic molecules. Here's an example of the Heck reaction using PdBr2:

PhBr (aryl bromide) + CH2=CHCH2COOCH3 (olefin) → PhCH2CH=CHCH2COOCH3 (substituted alkene) []

In this reaction, PdBr2 facilitates the formation of a new C-C bond between the aryl bromide and the olefin.

Note

The specific reaction mechanism for PdBr2-catalyzed reactions can be complex and involve multiple steps. Further resources can be explored for detailed mechanistic pathways.


Physical And Chemical Properties Analysis

  • Formula: PdBr2
  • Molar Mass: 266.228 g/mol []
  • Appearance: Brown powder []
  • Melting Point: Data not readily available
  • Boiling Point: Data not readily available
  • Solubility: Insoluble in water, but soluble in hot acetonitrile []
  • Stability: Stable under normal conditions

PdBr2 is considered a potential irritant and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with this compound [].

, especially those involving halogenation and complex formation. Key reactions include:

  • Formation of Palladium Halides: It can react with other halogens to form corresponding palladium halides. For instance, it reacts with gallium(III) bromide in the presence of arenes to yield binuclear palladium(I) complexes .
  • Oxidation Reactions: Palladium(II) bromide complexes have been studied for their catalytic activity in oxidation reactions, such as the oxidation of carbon monoxide in the presence of oxygen .

These reactions highlight the versatility of palladium(II) bromide as a catalyst and a reactant in various chemical processes.

Research on the biological activity of palladium(II) bromide is limited but suggests potential applications in medicinal chemistry. Its complexes have shown catalytic properties that may influence biological systems, particularly in oxidation processes. For example, studies indicate that palladium(II) bromide can catalyze reactions involving carbon monoxide, which could have implications for understanding metabolic pathways involving carbon monoxide and oxygen .

Palladium(II) bromide can be synthesized through several methods:

  • Direct Reaction: The simplest method involves the direct reaction of palladium metal with bromine gas at elevated temperatures:
    Pd(s)+Br2(g)PdBr2(s)\text{Pd}(s)+\text{Br}_2(g)\rightarrow \text{PdBr}_2(s)
  • Acidic Medium: Another method includes reacting palladium metal with a mixture of nitric acid and hydrobromic acid, which facilitates the formation of palladium(II) bromide from palladium salts .

These methods provide efficient routes to obtain palladium(II) bromide for laboratory use.

Palladium(II) bromide has diverse applications across various fields:

  • Catalysis: It is widely utilized as a catalyst in organic synthesis, particularly in coupling reactions such as the carbonylative Heck reaction .
  • Material Science: Due to its unique electronic properties, it is also explored for use in electronic materials and sensors.
  • Research: Palladium(II) bromide serves as a precursor for synthesizing other palladium compounds and complexes used in research.

Studies on the interactions of palladium(II) bromide with other compounds reveal its reactivity and potential applications:

  • Complex Formation: Palladium(II) bromide readily forms complexes with various ligands, enhancing its catalytic properties. For instance, its interaction with acetonitrile leads to highly active catalytic species for oxidation reactions .
  • Reactivity with Gallium Compounds: The interaction between palladium(II) bromide and gallium halides has been shown to produce interesting binuclear complexes that may have unique catalytic properties .

These interactions underscore the importance of palladium(II) bromide in coordination chemistry and catalysis.

Palladium(II) bromide shares similarities with other palladium halides but exhibits unique characteristics that differentiate it from them. Below is a comparison with some related compounds:

CompoundFormulaUnique Features
Palladium(II) chloridePdCl2\text{PdCl}_2More stable than PdBr2\text{PdBr}_2; used extensively in organic synthesis.
Palladium(I) iodidePdI\text{PdI}Less common; shows different reactivity profiles compared to PdBr2\text{PdBr}_2.
Palladium(II) fluoridePdF2\text{PdF}_2Less soluble; forms different types of complexes.

Palladium(II) bromide's ability to form stable complexes with various ligands while maintaining distinct reactivity profiles sets it apart from these similar compounds.

Molecular and Structural Characteristics

Palladium(II) bromide is defined by the chemical formula PdBr₂, with a molecular weight of 266.23 g/mol. Its crystalline structure, determined via X-ray diffraction, adopts a monoclinic lattice (space group P2₁/c) with lattice parameters a = 6.59 Å, b = 3.96 Å, c = 25.22 Å, and β = 92.6°. The structure consists of edge-sharing PdBr₄ squares arranged in wavy ribbons, forming a one-dimensional coordination polymer (Figure 1).

Table 1: Key Physical Properties of PdBr₂

PropertyValueSource
Density5.173 g/cm³
Solubility in H₂OInsoluble
Solubility in MeCNSoluble (forms PdBr₂(MeCN)₂)
Crystal SystemMonoclinic

Synonyms and Identifiers

PdBr₂ is recognized by multiple nomenclature systems:

  • IUPAC Name: Dibromopalladium
  • CAS Registry Number: 13444-94-5
  • EC Number: 236-588-2
  • PubChem CID: 83469

Common synonyms include palladium dibromide and palladous bromide.

Reaction of Palladium with Nitric Acid and Hydrobromic Acid

The most well-established traditional method for synthesizing palladium(II) bromide involves the direct reaction of metallic palladium with a mixture of nitric acid and hydrobromic acid [1] [2] [3]. This approach leverages the oxidizing power of nitric acid to dissolve the noble metal, while hydrobromic acid provides the bromide anions necessary for complex formation.

The reaction proceeds through initial dissolution of palladium metal in dilute nitric acid, forming palladium nitrate intermediates [4] [2]. Research has demonstrated that palladium dissolves readily in nitric acid at room temperature, with complete dissolution achievable within minutes under appropriate conditions [5] [6]. The dissolution rate is significantly enhanced by the addition of alkali metal nitrates, with lithium nitrate showing particularly pronounced catalytic effects due to ionic polarization effects [4].

When hydrobromic acid is subsequently added to the palladium nitrate solution, precipitation of palladium(II) bromide occurs [1]. The reaction mechanism involves the displacement of nitrate ligands by bromide ions, followed by coordination polymer formation. The optimized procedure typically employs nitric acid concentrations between 2-3 mol/L and requires careful temperature control to prevent decomposition [7].

The product obtained through this method is an amorphous brown to black powder that is insoluble in water but soluble in hydrobromic acid [1] [8]. Thermal analysis indicates that the compound decomposes without melting, with decomposition temperatures varying depending on the preparation conditions [9] [10]. The yield of this synthetic route consistently exceeds 90% when proper stoichiometric ratios are maintained [4].

Electrosynthesis Protocols

Electrochemical synthesis represents an alternative traditional approach for preparing palladium(II) bromide, offering advantages in terms of environmental sustainability and process control [11] [12] [13]. These protocols utilize electrochemical reduction and oxidation processes to generate palladium complexes from appropriate precursors.

The electrochemical method typically employs a three-electrode configuration with palladium metal as the working electrode, platinum as the counter electrode, and silver/silver chloride as the reference electrode [12] [14]. The electrolyte solution contains hydrobromic acid at concentrations ranging from 0.1 to 1.0 M, with current densities between 2.4 and 12.0 A/m² [13].

Research has shown that the electrodeposition process is highly dependent on solution pH, temperature, and applied potential [12]. Under optimized conditions, palladium electrodeposition from ammonia-free electrolytes containing bromide ions proceeds via a chemical-reaction-controlled mechanism [12]. The process involves the formation of palladium-bromide complexes at the electrode surface, followed by nucleation and growth of crystalline deposits.

Recent developments in electrochemical synthesis have focused on divided cell configurations using Nafion membranes to separate anodic and cathodic compartments [13]. This approach allows for better control over product selectivity and reduces unwanted side reactions. The electrochemical method can produce palladium(II) bromide with purities exceeding 85% and offers the advantage of in situ generation of palladium nanostructures with controlled morphologies [11] [13].

Modern Synthetic Approaches

Chemical Vapor Transport for Single Crystals

Chemical vapor transport represents a sophisticated modern approach for synthesizing high-quality single crystals of palladium(II) bromide [15] [16] [17]. This method exploits the volatility differences between palladium bromide species to achieve crystal growth through controlled vapor phase transport.

The chemical vapor transport process typically involves placing palladium metal and a brominating agent in a sealed evacuated tube with a temperature gradient [15] [17]. Research has demonstrated that various transport agents can be employed, including elemental bromine, palladium dibromide itself, and mixed halide systems [15] [16]. The choice of transport agent significantly influences both the yield and quality of the resulting crystals.

Thermodynamic analysis of the palladium-bromine system reveals that the molecular composition of palladium bromide vapor is complex, involving multiple species in equilibrium [17]. The transport process operates through the formation of volatile palladium bromide complexes at the hot zone, followed by crystallization at the cooler zone. Temperature gradients typically range from 800°C to 1000°C, with transport occurring over periods of days to weeks [15] [16].

Optimization studies have identified several critical parameters affecting crystal quality and yield. The amount of transport agent must be carefully controlled, typically ranging from 1-5 mg per cm³ of tube volume [15]. Reaction time significantly influences crystal size and perfection, with longer transport periods generally producing larger, higher-quality crystals. The synthesis temperature affects both the transport rate and the thermodynamic equilibrium, requiring precise control for optimal results [15].

Single crystals produced via chemical vapor transport exhibit superior structural properties compared to those prepared by traditional methods [15]. X-ray crystallographic analysis confirms the formation of well-ordered coordination polymer structures with minimal defects. These high-quality crystals are particularly valuable for fundamental studies of palladium bromide properties and for applications requiring precise stoichiometry and structural perfection [15].

Liquid Exfoliation for Nanowires

Liquid exfoliation represents an innovative modern approach for synthesizing palladium bromide nanowires and other one-dimensional nanostructures [18] [19] [20]. This method enables the production of high-aspect-ratio nanostructures with controllable dimensions and enhanced surface properties.

The liquid exfoliation process begins with bulk palladium bromide crystals that are dispersed in appropriate solvents under controlled conditions [18] [20]. Research has demonstrated that toluene serves as an effective dispersing medium for palladium bromide exfoliation, providing suitable surface tension and solvation properties [20]. The exfoliation process typically employs bath sonication to provide the mechanical energy necessary for layer separation and nanostructure formation.

Critical parameters affecting the exfoliation process include solvent selection, sonication time, temperature, and precursor concentration [18] [19]. Studies have shown that the choice of solvent significantly influences both the yield and morphology of the resulting nanostructures [18]. Solvents with appropriate surface tension properties, such as N-cyclohexyl-2-pyrrolidone, can stabilize few-layer structures through solvation shell formation, preventing reaggregation and oxidation [18].

The liquid exfoliation method enables the synthesis of palladium bromide nanowires with diameters ranging from 10 to 100 nanometers and lengths extending to several micrometers [20]. Transmission electron microscopy analysis reveals that these one-dimensional structures maintain the crystalline properties of the bulk material while exhibiting enhanced surface-to-volume ratios [20]. The nanowires demonstrate interesting electronic properties, including semiconducting behavior and field-effect transistor characteristics [20].

Control over nanowire dimensions can be achieved through manipulation of exfoliation parameters [19] [21]. The concentration of potassium bromide in the synthesis medium has been identified as a particularly important factor, with concentrations ranging from 8 to 27 mM enabling tunable control over nanowire length from 38 to 470 nanometers [21]. This dimensional control makes the liquid exfoliation method particularly attractive for applications requiring specific nanostructure geometries.

Summary Data Tables

Synthesis MethodTemperature (°C)Reaction TimeProduct FormYield/Efficiency
Palladium with HNO₃/HBrRoom temperature to 100°C5 minutes to several hoursAmorphous brown/black powderHigh (>90%)
Electrochemical DepositionRoom temperature to 80°C10-30 minutes to hoursThin films, nanoparticlesVariable (60-95%)
Chemical Vapor Transport (CVT)800-1000°CDays to weeksSingle crystalsLow to moderate
Liquid ExfoliationRoom temperatureMinutes to hoursNanowires, nanostructuresModerate to high
PropertyValue
Molecular FormulaPdBr₂
Molecular Weight266.23 g/mol
CAS Number13444-94-5
AppearanceDark red-brown to black powder
Melting PointDecomposes before melting
Density5.173 g/mL at 25°C
Crystal StructureCoordination polymer (P2₁/c space group)
Water SolubilityInsoluble
StabilityHygroscopic, decomposes in air
SupplierPurity (%)Package SizePrice Range (USD)
TCI Chemicals>98.02g, 16g$466-$2800
Sigma-Aldrich992g, 10g$222-$903
Thermo Scientific≥99.9982g, 10g$208-$1150
Fisher Scientific39.8-40.1% Pd2g, 10g$150-$800
American ElementsVarious gradesCustom quantitiesQuote based

Hydrogen Bond Acceptor Count

2

Exact Mass

265.73811 g/mol

Monoisotopic Mass

263.74016 g/mol

Heavy Atom Count

3

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13444-94-5

Wikipedia

Palladium(II) bromide

General Manufacturing Information

Palladium bromide (PdBr2): ACTIVE

Dates

Last modified: 08-15-2023

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